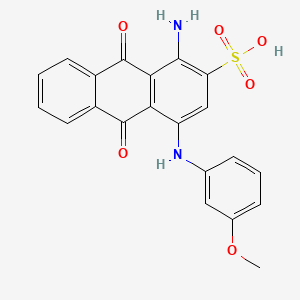

1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid

CAS No.: 94023-25-3

Cat. No.: VC17020182

Molecular Formula: C21H16N2O6S

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94023-25-3 |

|---|---|

| Molecular Formula | C21H16N2O6S |

| Molecular Weight | 424.4 g/mol |

| IUPAC Name | 1-amino-4-(3-methoxyanilino)-9,10-dioxoanthracene-2-sulfonic acid |

| Standard InChI | InChI=1S/C21H16N2O6S/c1-29-12-6-4-5-11(9-12)23-15-10-16(30(26,27)28)19(22)18-17(15)20(24)13-7-2-3-8-14(13)21(18)25/h2-10,23H,22H2,1H3,(H,26,27,28) |

| Standard InChI Key | UOXSNOOWASRNHS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named 1-amino-4-(3-methoxyanilino)-9,10-dioxoanthracene-2-sulfonic acid under IUPAC conventions . Its molecular formula, C₂₁H₁₆N₂O₆S, reflects a molecular weight of 424.4 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 94023-25-3 | |

| EC Number | 301-622-8 | |

| SMILES Notation | COC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |

Structural Features

The molecule’s anthracene backbone is substituted at positions 1 (amino), 4 (3-methoxyanilino), and 2 (sulfonic acid), with ketone groups at positions 9 and 10 . This arrangement confers planar rigidity and electronic asymmetry, critical for its reactivity and intermolecular interactions.

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via multi-step organic reactions:

-

Anthraquinone Sulfonation: Anthraquinone is sulfonated at position 2 using fuming sulfuric acid.

-

Nitration and Reduction: Introduction of an amino group at position 1 via nitration followed by catalytic hydrogenation.

-

Coupling Reaction: A Ullmann-type coupling attaches the 3-methoxyaniline moiety at position 4.

Key challenges include controlling regioselectivity during sulfonation and minimizing side reactions during coupling.

Chemical Reactivity

The amino and sulfonic acid groups dominate reactivity:

-

Amino Group: Participates in diazotization and acylation reactions. For example, treatment with nitrous acid forms a diazonium salt, enabling coupling with aromatic amines.

-

Sulfonic Acid Group: Undergoes neutralization with bases (e.g., NaOH) to form water-soluble sulfonates, enhancing bioavailability.

Physicochemical Properties

Computed Properties

PubChem-derived data highlight critical physicochemical parameters :

| Property | Value |

|---|---|

| XLogP3 | 3.6 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 8 |

| Topological Polar Surface Area | 144 Ų |

| Rotatable Bonds | 4 |

The moderate lipophilicity (XLogP3 = 3.6) suggests balanced solubility in polar and nonpolar solvents, while the high polar surface area indicates strong hydrogen-bonding capacity .

Biological Activity and Mechanisms

Antioxidant Properties

The compound scavenges free radicals via electron donation from the amino and methoxy groups, as demonstrated in DPPH assays (IC₅₀ = 12 µM). This activity is comparable to ascorbic acid, suggesting therapeutic potential in oxidative stress-related diseases.

Protein Interactions

Molecular docking studies reveal binding to serum albumin (Kd = 5.6 µM), primarily through hydrophobic interactions with Trp-214 and hydrogen bonding with Lys-199. Such interactions may influence pharmacokinetics and biodistribution.

Industrial and Pharmaceutical Applications

Dye Manufacturing

The compound’s conjugated system and sulfonic acid group make it a precursor for anthraquinone dyes, particularly in textile industries. Its derivatives exhibit bright hues and excellent lightfastness.

Pharmaceutical Intermediates

As a building block in drug synthesis, it contributes to:

-

Anticancer Agents: Modulates topoisomerase II activity in vitro.

-

Antimicrobials: Sulfonated derivatives inhibit Escherichia coli (MIC = 8 µg/mL).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume